molecular formula C12H17N B1640533 1-(4-Methylphenyl)piperidine

1-(4-Methylphenyl)piperidine

Cat. No.: B1640533
M. Wt: 175.27 g/mol
InChI Key: SEKVDGJLBQJSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)piperidine is a piperidine derivative featuring a methyl-substituted phenyl ring attached to the piperidine nitrogen. This compound is typically synthesized via nucleophilic substitution or alkyne addition reactions, as evidenced by its preparation in high yield (97%) as a yellow oil through a propiolic acid ester intermediate . Its structure is characterized by a hydrophobic 4-methylphenyl group, which influences its physicochemical properties, such as chromatographic behavior (Rf = 0.45 in Hexane/EtOAc 18:2) . The compound has been identified in natural sources, such as Piper nigrum (black pepper) roots, where it exists as part of a broader family of bioactive amide alkaloids .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(4-methylphenyl)piperidine

InChI

InChI=1S/C12H17N/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3

InChI Key

SEKVDGJLBQJSTO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Enzyme Inhibition

  • α-Glucosidase Inhibition : The 4-methylphenyl group is critical for activity. Compound 4m (this compound derivative) showed potent α-glucosidase inhibition (IC₅₀ = 0.207 mM), outperforming the 4-methoxyphenyl analog 4k , which was inactive . This highlights the importance of hydrophobic over polar substituents for enzyme binding.
  • Acetylcholinesterase (AChE) Inhibition : Rigid analogs like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) demonstrate that substituent bulk and orientation modulate potency. The methyl group’s steric effects may enhance binding to hydrophobic pockets in AChE .

Receptor Interactions

  • Sigma-1 Receptor (S1R) Ligands : Piperidine derivatives with larger hydrophobic groups (e.g., 3-phenylbutyl) exhibit higher RMSD values (>4 Å) in docking studies, indicating altered binding orientations. The smaller 4-methylphenyl group in this compound may favor interactions with residues near helices α4/α5 in S1R .

Key Research Findings

Synthetic Efficiency : The 4-methylphenyl group enables high-yield synthesis (97%) compared to brominated or methoxylated analogs, streamlining production .

Bioactivity Trade-offs : While hydrophobic groups enhance enzyme inhibition, excessive bulk (e.g., 3-phenylbutyl) can reduce specificity or induce off-target effects .

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